molecular formula C9H13ClN2O B13296541 6-chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine

6-chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine

Cat. No.: B13296541
M. Wt: 200.66 g/mol
InChI Key: YVHUMBDVBOGWNS-UHFFFAOYSA-N
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Description

6-chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine is a chemical compound with the CAS Number 1554021-84-9 and a molecular formula of C9H13ClN2O, yielding a molecular weight of approximately 200.66 g/mol . Its structure features a chloropyridine ring and a methoxypropan-2-yl amine sidechain. This compound is presented with the SMILES notation COCC(C)NC1=CC=C(Cl)N=C1 . Researchers are advised to handle this material with care. It is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated place . This product is intended for research and scientific applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

6-chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine

InChI

InChI=1S/C9H13ClN2O/c1-7(6-13-2)12-8-3-4-9(10)11-5-8/h3-5,7,12H,6H2,1-2H3

InChI Key

YVHUMBDVBOGWNS-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CN=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Example Synthesis Route

Step Reaction Conditions Reagents Yield
Chlorination Room temperature, chlorinating agent Pyridine derivative, Cl2 or NCS High
Introduction of Methoxypropan-2-yl Group Moderate heating, base (e.g., NaOH) Chlorinated pyridine, methoxypropan-2-yl amine Moderate to High
Purification Recrystallization or chromatography Final product, solvent High

Analytical Techniques

To characterize the purity and structure of This compound , several analytical techniques are employed:

Example Analytical Data

Technique Data
NMR (1H) Signals corresponding to pyridine ring protons and methoxypropan-2-yl group protons
MS Molecular ion peak at m/z corresponding to the molecular formula C9H13ClN2O
HPLC Single peak indicating high purity

Biological Activity and Applications

This compound exhibits significant biological activity, particularly in the context of enzyme inhibition and modulation of biochemical pathways. Its interaction with specific molecular targets can lead to various pharmacological effects. Compounds with similar structures have been studied for their potential as inhibitors in cancer therapy, showcasing promising results against certain cancer cell lines.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyridin-3-amines.

Scientific Research Applications

6-chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The pyridine core distinguishes this compound from pyridazine or pyrimidine derivatives. For example:

  • 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine (): Replaces pyridine with pyridazine, altering electronic properties and hydrogen-bonding capabilities.
  • N-(4-fluorobenzyl)-6-chloropyrimidin-4-amine (): A pyrimidine derivative with a fluorine-substituted benzyl group, likely influencing metabolic stability and lipophilicity.

Substituent Modifications

Table 1: Key Substituent Comparisons
Compound Name Substituent at 3-Position Molecular Weight Key Features Reference
6-Chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine 1-Methoxypropan-2-yl 214.68* Polar methoxy group enhances solubility
6-Chloro-N-(3-phenylpropyl)pyridin-3-amine 3-Phenylpropyl 260.76 Aromatic group increases hydrophobicity
6-Chloro-N-(propan-2-yl)pyridin-3-amine Isopropyl 184.66 Compact alkyl chain reduces steric hindrance
6-Chloro-N-(oxan-4-ylmethyl)pyridin-3-amine Oxan-4-ylmethyl (tetrahydropyranyl) 226.70 Cyclic ether improves metabolic stability

*Calculated based on molecular formula C₉H₁₃ClN₂O.

Functional Implications:
  • Electron-Donating vs. In contrast, chloro substituents (e.g., ) are electron-withdrawing, directing reactivity to specific ring positions .
  • Solubility and Bioavailability : Methoxypropan-2-yl and oxan-4-ylmethyl substituents () improve aqueous solubility compared to purely hydrophobic groups like phenylpropyl ().

Biological Activity

6-Chloro-N-(1-methoxypropan-2-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of the compound's potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the chlorination of pyridine derivatives followed by amination. The specific synthetic route can vary, but it generally includes the following steps:

  • Chlorination : Chlorine is introduced to the pyridine ring to yield 6-chloro derivatives.
  • Amination : The chlorinated compound is then reacted with an amine containing a methoxypropan-2-yl group.

Antimicrobial Activity

Research has shown that derivatives of 6-chloro-pyridin-2-yl-amines exhibit notable antimicrobial properties. In a study by Nagashree et al., several synthesized compounds demonstrated significant antibacterial activity against various pathogenic strains including Escherichia coli and Staphylococcus aureus . The results indicated that specific derivatives (e.g., compounds 3a, 3f, and 3h) displayed potent antibacterial effects, suggesting their potential as antimicrobial agents.

CompoundPathogen TestedActivity Level
3aBacillus subtilisPotent
3fStaphylococcus aureusPotent
3hEscherichia coliModerate to Potent

Antifungal Activity

In addition to antibacterial properties, these compounds were also screened for antifungal activity. The study found that they exhibited moderate antifungal effects against strains such as Fusarium oxysporum .

Inhibition Studies

Further investigations into the biological mechanisms revealed that some derivatives act as proteasome inhibitors, which could be beneficial in treating diseases like cancer and parasitic infections. For example, compounds derived from similar structures have shown efficacy against Leishmania species and Trypanosoma brucei, highlighting their potential in treating protozoan infections .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of various 6-chloro-pyridin derivatives. The study concluded that while many compounds showed good activity, specific structural modifications enhanced their potency significantly.

Case Study 2: Proteasome Inhibition

A recent study evaluated the proteasome inhibitory activity of related compounds against T. b. brucei. Compounds demonstrated submicromolar potency, indicating their potential for further development as therapeutic agents targeting proteasome activity in parasitic infections .

Q & A

Q. How are stability issues (e.g., decomposition in solution) mitigated during storage and handling?

  • Methodological Answer : Storage under inert atmosphere (Argon) at −20°C in amber vials prevents photodegradation. Lyophilization increases solid-state stability. For solutions, stabilizers like BHT (0.01% w/v) in acetonitrile reduce radical-mediated degradation, monitored via accelerated stability testing (40°C/75% RH for 4 weeks) .

Tables for Key Data

Property Value/Technique Reference
Crystal SystemMonoclinic (P2/c)
HRMS (m/z)[M+H]+^+ calc. 231.0654, found 231.0658
HPLC Retention Time8.2 min (C18, 70:30 ACN/H2_2O)
Solubility in DMSO25 mg/mL at 25°C

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